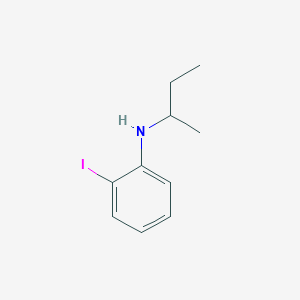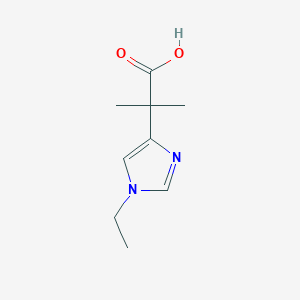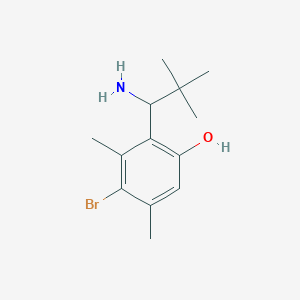
N-(butan-2-yl)-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-2-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a butan-2-yl group attached to the nitrogen atom and an iodine atom attached to the benzene ring. The presence of the iodine atom makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-iodoaniline can be achieved through several methods. One common approach involves the iodination of N-(butan-2-yl)aniline. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:
- Dissolve N-(butan-2-yl)aniline in a suitable solvent like acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of N-(butan-2-yl)-2-hydroxyaniline, N-(butan-2-yl)-2-cyanoaniline, or N-(butan-2-yl)-2-aminoaniline.
Oxidation: Formation of N-(butan-2-yl)-2-nitroaniline or N-(butan-2-yl)-2-nitrosoaniline.
Reduction: Formation of N-(butan-2-yl)-2-aminoaniline.
Scientific Research Applications
N-(butan-2-yl)-2-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-iodoaniline depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The iodine atom can facilitate the formation of reactive intermediates, which can interact with proteins, DNA, or other cellular targets, leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.
N-(butan-2-yl)-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
N-(butan-2-yl)-2-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-(butan-2-yl)-2-iodoaniline is unique due to the presence of the iodine atom, which makes it more reactive in certain chemical reactions compared to its bromo, chloro, and fluoro counterparts. The larger atomic size and higher polarizability of iodine contribute to its distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C10H14IN |
|---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N-butan-2-yl-2-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3 |
InChI Key |
VSRUNRWDVQWNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B15275389.png)

![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)





![2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)


![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid](/img/structure/B15275476.png)

